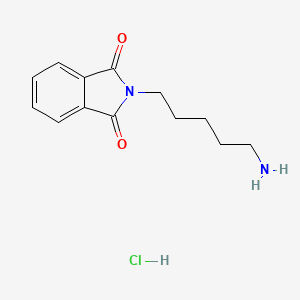

2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(5-aminopentyl)-1H-isoindole-1,3(2H)-dione hydrochloride (1:1). This systematic name precisely describes the molecular structure, indicating the presence of an aminopentyl substituent attached at the nitrogen position of the isoindole-1,3-dione core structure, with a 1:1 stoichiometric ratio of the hydrochloride salt. The nomenclature follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen, providing unambiguous identification of the molecular structure.

The compound is known by several synonyms across different chemical databases and literature sources. Common synonyms include 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride, N-(5-aminopentyl)-phthalimide hydrochloride, and N-(5-amino-pentyl)-phthalimide hydrochloride. Additional systematic names in other languages include the German designation "2-(5-Aminopentyl)-1H-isoindol-1,3(2H)-dionhydrochlorid (1:1)" and the French nomenclature "2-(5-Aminopentyl)-1H-isoindole-1,3(2H)-dione, chlorhydrate (1:1)". These multilingual synonyms facilitate international scientific communication and database searching across different linguistic contexts.

The alternative designation as a phthalimide derivative is also commonly encountered in chemical literature, reflecting the compound's structural relationship to phthalic acid derivatives. This nomenclature system emphasizes the bicyclic aromatic structure characteristic of phthalimide compounds, while clearly indicating the specific aminopentyl substitution pattern that distinguishes this particular derivative from other members of the phthalimide family.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₁₇ClN₂O₂, which provides essential information about the atomic composition and stoichiometry of the compound. This formula indicates the presence of thirteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, reflecting the complex organic structure with the hydrochloride salt formation. The systematic analysis of this molecular formula reveals the integration of the organic isoindoline core with the aminopentyl side chain and the inorganic chloride counterion.

The molecular weight of the compound is consistently reported as 268.74 grams per mole, with slight variations in precision across different sources ranging from 268.73900 to 268.741 grams per mole. The monoisotopic mass, which represents the mass of the molecule containing only the most abundant isotopes, is precisely determined as 268.097855 atomic mass units. These mass specifications are crucial for analytical techniques such as mass spectrometry and provide essential data for quantitative chemical analysis and pharmaceutical formulation.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇ClN₂O₂ | |

| Molecular Weight | 268.74 g/mol | |

| Monoisotopic Mass | 268.097855 amu | |

| Exact Mass | 268.09800 |

The elemental composition analysis reveals that carbon constitutes the largest proportion by mass, followed by hydrogen, with the heteroatoms nitrogen, oxygen, and chlorine contributing significantly to the overall molecular structure. This composition reflects the organic nature of the compound while highlighting the importance of the heteroatoms in determining its chemical and biological properties.

Chemical Abstracts Service Registry Number and Unique Identifiers

The Chemical Abstracts Service registry number for this compound is 7292-63-9, which serves as the primary unique identifier for this compound in chemical databases and literature. This registry number provides unambiguous identification across global chemical information systems and facilitates accurate communication among researchers, regulatory agencies, and commercial suppliers. The Chemical Abstracts Service registry system ensures that each unique chemical substance receives a distinct numerical identifier, preventing confusion that might arise from multiple names or structural representations.

Additional unique identifiers enhance the compound's accessibility across various chemical databases and computational platforms. The ChemSpider identification number is 15424692, providing access to this compound within the ChemSpider database system. The International Chemical Identifier Key (InChIKey) is FGJDPHUEWISYHC-UHFFFAOYSA-N, which represents a hashed version of the International Chemical Identifier and enables rapid database searching and structure verification. These standardized identifiers are essential for modern chemical informatics and facilitate automated data processing and cross-referencing between different chemical databases.

The European Community number 815-906-9 provides regulatory identification within European chemical registration systems. This identifier is particularly important for compliance with European chemical regulations and facilitates trade and regulatory communications within the European Union. The availability of multiple standardized identifiers ensures comprehensive coverage across different regional and international chemical information systems.

| Identifier Type | Value | Purpose |

|---|---|---|

| Chemical Abstracts Service Number | 7292-63-9 | Primary registry identification |

| ChemSpider Identification | 15424692 | Database cross-referencing |

| International Chemical Identifier Key | FGJDPHUEWISYHC-UHFFFAOYSA-N | Computational identification |

| European Community Number | 815-906-9 | European regulatory identification |

Structural Relationship to Phthalimide Derivatives

This compound belongs to the structurally important class of phthalimide derivatives, which are characterized by the presence of two carbonyl groups bound to the same nitrogen atom within a bicyclic aromatic framework. This structural motif, represented by the functional group -CO-N(R)-CO-, constitutes the fundamental pharmacophore responsible for many of the biological activities observed in phthalimide compounds. The isoindoline-1,3-dione core structure represents a saturated analog of phthalimide, where the nitrogen atom is incorporated into a five-membered ring fused to the benzene ring.

The structural features that distinguish phthalimide derivatives include their lipophilic and neutral character, which enables efficient crossing of biological membranes and contributes to their bioavailability. These compounds function as rigidified analogs of various bioactive molecules, with the cyclic imide structure providing conformational constraints that can enhance selectivity and potency. The specific substitution pattern in this compound, featuring a five-carbon aminoalkyl chain, represents a strategic modification designed to optimize pharmacological properties while maintaining the essential phthalimide pharmacophore.

Research has demonstrated that phthalimide derivatives exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and hypolipidemic effects. The mechanism of action for many phthalimide derivatives involves interaction with voltage-gated sodium channels, similar to established anticonvulsant agents like phenytoin. Computational studies have revealed that while phenytoin interacts with domain IV-S6 of sodium channel subtypes, phthalimide derivatives primarily interact with domain II-S6, with the carbonyl oxygen atoms playing crucial roles in drug-receptor interactions.

The aminopentyl substitution in this particular derivative provides additional structural diversity and potential for specific molecular interactions. The presence of the primary amino group enables formation of hydrogen bonds and ionic interactions, while the pentyl chain contributes to the overall hydrophobic character of the molecule. This combination of hydrophilic and lipophilic elements is characteristic of many bioactive phthalimide derivatives and contributes to their ability to interact with diverse biological targets while maintaining appropriate pharmacokinetic properties.

特性

IUPAC Name |

2-(5-aminopentyl)isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17;/h2-3,6-7H,1,4-5,8-9,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJDPHUEWISYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590445 | |

| Record name | 2-(5-Aminopentyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7292-63-9 | |

| Record name | 7292-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5-Aminopentyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis via Reaction with 3-Aminopiperidine-2,6-dione

A common method involves the reaction of 3-aminopiperidine-2,6-dione hydrochloride with appropriate precursors. The general steps are as follows:

Reagents :

- 3-Aminopiperidine-2,6-dione hydrochloride

- A base such as triethylamine

- A solvent like acetic acid

-

- Combine the reagents in a reaction vessel.

- Heat the mixture to approximately 120 °C.

- Allow the reaction to proceed for a specified duration until completion.

This method effectively yields the desired compound while controlling for side reactions through temperature regulation and solvent choice.

Hydrolysis Method

Another preparation technique includes hydrolysis of precursors in the presence of acids:

Reagents :

- Starting material such as dimethyl 3-amino-4-hydroxyphthalate

- Hydrochloric acid or sulfuric acid

- Solvents like ethanol or water

-

- Mix the starting material with hydrochloric acid and solvent.

- Conduct hydrolysis at elevated temperatures (typically between 50 °C and 100 °C).

This method allows for the conversion of less reactive precursors into more reactive forms suitable for further synthesis steps.

Alternative Synthetic Routes

Research has indicated additional synthetic pathways that utilize different starting materials or conditions:

- Use of Protecting Groups : The introduction of protecting groups during synthesis can enhance yield and selectivity. For example, hydroxyl groups may be protected and later deprotected using Lewis acids such as BCl₃ or AlCl₃ to yield hydroxyl functionalities at desired stages of synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Potential |

|---|---|---|---|

| Reaction with Aminopiperidine | 3-Aminopiperidine-2,6-dione hydrochloride | Triethylamine, Acetic acid, 120 °C | High |

| Hydrolysis | Dimethyl 3-amino-4-hydroxyphthalate | HCl/Sulfuric acid, Ethanol/Water | Moderate to High |

| Use of Protecting Groups | Various protecting agents | Lewis acids for deprotection | Variable |

科学的研究の応用

Biological Activities

Recent research highlights several promising biological activities associated with 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride:

Antimicrobial Properties

Studies indicate that the compound exhibits activity against various bacterial and fungal strains. Preliminary in vitro tests have shown effectiveness against certain pathogens, although further in vivo studies are necessary to confirm these findings and evaluate safety profiles .

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This aspect is particularly relevant for exploring therapeutic applications in inflammatory diseases .

Neuroprotective Potential

Preliminary research indicates that the compound may have neuroprotective effects, potentially reducing oxidative stress and protecting neurons from damage. This property is of interest in the context of neurodegenerative diseases such as Alzheimer's disease .

Case Study 1: Neurodegenerative Disease Research

A study explored the synthesis and evaluation of isoindoline derivatives for their potential as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease. The derivatives were tested for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes using molecular docking techniques. Results indicated promising activity, suggesting that modifications to the isoindoline structure could enhance efficacy against neurodegenerative conditions .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of various isoindoline derivatives, including this compound. The study employed disk diffusion methods to evaluate the antibacterial effects against a range of pathogenic bacteria. The findings supported the potential use of this compound in developing new antimicrobial agents .

作用機序

The mechanism of action of 2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine.

Neuroprotection: Its anticonvulsant activity is believed to be due to its ability to modulate neuronal firing and reduce excitability in the brain.

類似化合物との比較

Structural Variations and Physicochemical Properties

The isoindoline-1,3-dione scaffold allows extensive modifications, particularly in the alkylamine side chain and aromatic substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Chain Length Impact: The 5-aminopentyl chain in the target compound confers higher lipophilicity compared to shorter-chain analogs like the 3-aminopropyl derivative (CAS 121821-01-0). This may improve membrane permeability and bioavailability .

- Electron-Deficient Substituents : Chlorophenyl-containing derivatives (e.g., Compound 4) exhibit increased electrophilicity, correlating with enhanced acetylcholinesterase inhibition in preliminary studies .

生物活性

2-(5-Aminopentyl)isoindoline-1,3-dione hydrochloride is a derivative of isoindoline-1,3-dione, a compound known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an isoindoline core with an aminoalkyl side chain, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that isoindoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds related to isoindoline-1,3-dione can induce apoptosis in various cancer cell lines by modulating cell cycle progression and promoting cell death pathways. A notable study demonstrated that specific isoindoline derivatives had IC50 values ranging from 0.1 to 10 µM against different cancer cell lines, indicating potent anticancer effects .

Neuroprotective Effects

Isoindoline derivatives have been investigated for their neuroprotective capabilities. They are known to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. In a study involving molecular docking and biological evaluation, certain isoindoline derivatives showed AChE inhibitory activities with IC50 values as low as 2.1 µM, suggesting their potential as therapeutic agents for Alzheimer's disease .

Anti-inflammatory Properties

The anti-inflammatory potential of isoindoline derivatives has also been documented. These compounds can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in neuronal cells. This mechanism is believed to involve the modulation of signaling pathways related to inflammation and apoptosis .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Acetylcholinesterase Inhibition : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Anti-inflammatory Pathways : The compound may inhibit nuclear factor kappa B (NF-κB) signaling, leading to decreased expression of inflammatory mediators .

Case Studies

Several studies have evaluated the biological activity of isoindoline derivatives:

- Study on Neuroprotection : A series of isoindoline derivatives were tested for their ability to protect PC12 neurons from hydrogen peroxide-induced cell death. Compounds exhibited neuroprotective effects at concentrations as low as 5 µM .

- Anticancer Efficacy : In vitro tests on human cancer cell lines showed that certain isoindoline derivatives could significantly inhibit cell proliferation and induce apoptosis. The most potent derivative had an IC50 value of 0.05 µM against Caco-2 cells .

- Anti-inflammatory Effects : Isoindoline derivatives were assessed for their ability to reduce inflammation in a murine model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory cytokine levels in treated animals compared to controls .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-aminopentyl)isoindoline-1,3-dione hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, isoindoline-1,3-dione derivatives are often functionalized at the 2-position using alkyl halides or azide-alkyne "click" chemistry. highlights a structurally similar compound, 2-(6-azidohexyl)isoindoline-1,3-dione, synthesized via azide intermediates. Solvent choice (e.g., PEG-400/DMF mixtures in ) and catalysts (e.g., CuI for click reactions) significantly affect reaction efficiency. Post-synthesis, purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) is critical to isolate the hydrochloride salt .

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F) is used to confirm the structure, as demonstrated in and . Mass spectrometry (FAB-HRMS or ESI-MS) provides molecular weight confirmation. Thin-layer chromatography (TLC) monitors reaction progress, while elemental analysis ensures stoichiometric consistency of the hydrochloride salt. Purity ≥95% is typically required for biological studies .

Q. What are the solubility properties of this compound in common laboratory solvents, and how does the hydrochloride salt affect formulation?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions. In organic solvents, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for stock solutions. Solubility testing should be performed under physiological pH (6.8–7.4) to mimic experimental conditions. notes that related isoindoline-dione derivatives require sonication or mild heating for complete dissolution .

Advanced Research Questions

Q. How does this compound function as a linker in PROTAC (Proteolysis-Targeting Chimera) design, and what structural parameters optimize degradation efficiency?

- Methodological Answer : The compound’s primary amine enables conjugation to E3 ligase ligands (e.g., thalidomide analogs) and target protein binders. and describe its role in PROTAC dTAG-13, where linker length and rigidity (5-aminopentyl chain) balance proteasome recruitment and ternary complex stability. Degradation efficiency is assessed via Western blotting (target protein reduction) and cellular viability assays. Optimal linker length minimizes steric hindrance while maintaining binding affinity .

Q. What analytical strategies resolve contradictions in degradation kinetics reported for PROTACs incorporating this linker?

- Methodological Answer : Discrepancies may arise from cell-type-specific expression of E3 ligases or variable compound stability. Use orthogonal assays:

- Cellular thermal shift assays (CETSA) confirm target engagement.

- Pulse-chase experiments quantify protein half-life.

- Pharmacokinetic profiling (e.g., plasma stability in ) identifies metabolic liabilities. Adjust linker hydrophilicity or employ deuterated analogs to improve metabolic stability .

Q. How can researchers mitigate off-target effects when using this compound in PROTAC-based studies?

- Methodological Answer :

- Control experiments : Use "hook effect" assays (high PROTAC concentrations saturate E3 ligase activity).

- Isoform selectivity profiling : Test against related E3 ligases (e.g., CRBN vs. VHL).

- CRISPR/Cas9 knockout models : Validate on-target degradation by comparing wild-type and E3 ligase-deficient cells. emphasizes the importance of BET protein degradation specificity in dTAG-13 studies .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?

- Methodological Answer : Scale-up requires optimizing reaction stoichiometry and minimizing side products. For example, ’s synthesis of a related indole derivative achieved 42% yield via controlled CuI catalysis. Process analytical technology (PAT) tools, like in-situ FTIR, monitor reaction progress. Final purification via preparative HPLC ensures batch-to-batch consistency for preclinical trials .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the stability of isoindoline-dione derivatives in biological matrices?

- Methodological Answer : Stability variations may stem from differences in buffer composition or storage conditions. Conduct forced degradation studies under acidic/alkaline, oxidative, and thermal stress. Use LC-MS to identify degradation products (e.g., hydrolysis of the phthalimide ring). recommends storing hydrochloride salts at –20°C under inert gas to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。